(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate
Overview
Description
“(S)-tert-Butyl 3-[(4-fluorobenzene)carbonylamino]piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and alkaloids . The compound also includes a fluorobenzene moiety, which is an aryl fluoride and a precursor to many fluorophenyl compounds .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Several studies focus on the synthesis of biologically active compounds using tert-butyl piperidine-1-carboxylate derivatives. For instance, Kong et al. (2016) described the synthesis of a tert-butyl piperidine-1-carboxylate derivative as an intermediate in crizotinib, a drug used in cancer treatment (Kong et al., 2016). Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, highlighting its potential in developing treatments for cancer (Zhang et al., 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds play a significant role in research applications. Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, revealing its structure through X-ray diffraction and spectroscopic analysis (Sanjeevarayappa et al., 2015). This type of research is crucial in understanding the properties and potential applications of these compounds.
Anticorrosive Applications
Investigations into the anticorrosive properties of tert-butyl piperidine-1-carboxylate derivatives have also been conducted. Praveen et al. (2021) explored the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in an acidic environment, demonstrating its effectiveness as a corrosion inhibitor (Praveen et al., 2021).
Polymer and Material Science
Research in polymer and material science also utilizes tert-butyl piperidine-1-carboxylate derivatives. Hsiao et al. (2000) synthesized polyamides based on a bis(ether-carboxylic acid) derived from tert-butylcatechol, showcasing the versatility of these compounds in the development of new materials with desirable properties (Hsiao et al., 2000).
Properties
IUPAC Name |
tert-butyl (3S)-3-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(11-20)19-15(21)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMAQKAXRBBJD-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124548 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-77-9 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[(4-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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